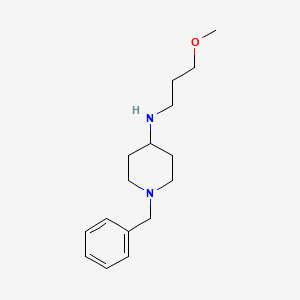

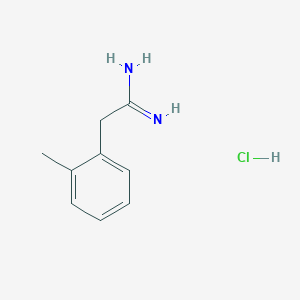

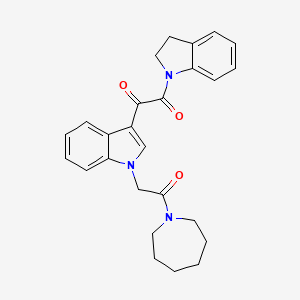

![molecular formula C21H26N6O3 B2939796 1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea CAS No. 1021112-53-7](/img/structure/B2939796.png)

1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea” is a complex organic molecule that contains several functional groups and rings, including a cyclohexyl ring, a triazolo[4,3-b]pyridazine ring, and a urea group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Triazoles are five-membered aromatic rings containing two carbon and three nitrogen atoms . Pyridazines are six-membered rings with two nitrogen atoms . The exact 3D structure would depend on the specific arrangement of these groups and could be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves multi-step chemical reactions. For instance, compounds like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which belong to the same broad family, have been synthesized through Ugi reactions followed by transformations to obtain pseudopeptidic [1,2,4]triazines. These processes illustrate the chemical versatility and the potential for creating a wide array of derivatives with varying properties for specific applications (Sañudo et al., 2006).

Antimicrobial Activity

Some derivatives within this chemical family have been synthesized and evaluated for their antimicrobial properties. Novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, for example, have shown potential as antimicrobial agents. The structural characterization and antimicrobial screening of these compounds highlight their potential utility in developing new antimicrobial drugs (El‐Kazak & Ibrahim, 2013).

Modification for Enhanced Biological Activity

The modification of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been researched for enhancing their biological activities, such as anticancer effects. By replacing certain functional groups, researchers have aimed to retain antiproliferative activity while reducing toxicity, indicating the adaptability of these compounds for therapeutic uses (Wang et al., 2015).

Antiparkinsonian and Neuroprotective Properties

Further research into thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidines has demonstrated significant antiparkinsonian activity and neuroprotective properties. This suggests the potential of [1,2,4]triazolo[4,3-b]pyridazine derivatives and related compounds in treating neurodegenerative diseases (Azam et al., 2009).

Corrosion Inhibition

Derivatives of [1,2,4]triazines, including those related to the [1,2,4]triazolo[4,3-b]pyridazine family, have also been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. This application demonstrates the utility of these compounds beyond biological activities, offering potential in industrial and engineering contexts (Mistry et al., 2011).

Wirkmechanismus

Target of Action

It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

Triazole compounds are known to interact with their targets through various mechanisms depending on the specific target and the structure of the compound . The presence of the triazole ring and its ability to form hydrogen bonds can contribute to the binding affinity of the compound to its target .

Biochemical Pathways

Triazole compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The effects on these pathways can lead to various downstream effects, including antimicrobial, antiviral, and anticancer effects .

Pharmacokinetics

The presence of the triazole ring and other functional groups in the structure of the compound can influence its pharmacokinetic properties . These properties can impact the bioavailability of the compound, which is a critical factor in its efficacy.

Result of Action

Given the broad spectrum of biological activities associated with triazole compounds, the effects can range from antimicrobial to antiviral to anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Zukünftige Richtungen

Triazoles and pyridazines are areas of active research in medicinal chemistry due to their wide range of biological activities . Future research could explore the synthesis of new derivatives of this compound, investigate its biological activity, and optimize its properties for potential therapeutic applications .

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O3/c1-29-17-9-5-6-15(14-17)20-25-24-18-10-11-19(26-27(18)20)30-13-12-22-21(28)23-16-7-3-2-4-8-16/h5-6,9-11,14,16H,2-4,7-8,12-13H2,1H3,(H2,22,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSDDWXSVWMTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

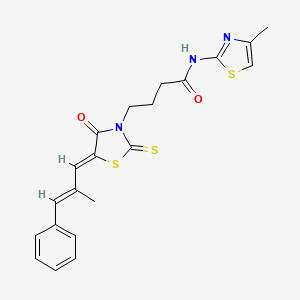

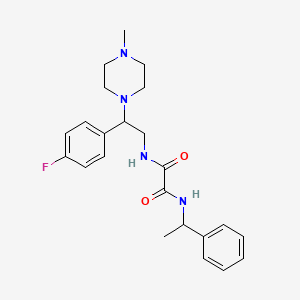

![4-bromo-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2939719.png)

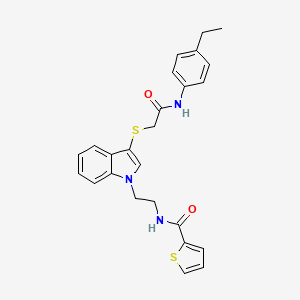

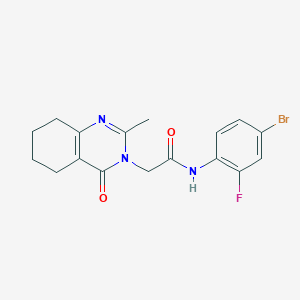

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone](/img/structure/B2939725.png)

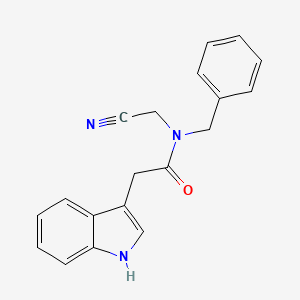

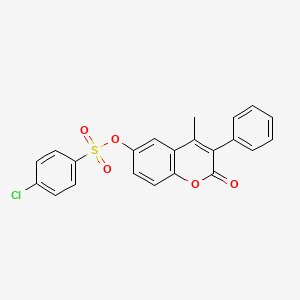

![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2939729.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2939730.png)

![4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2939734.png)